molecular formula C18H20ClN5O2S B2450713 1-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1797844-36-0

1-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2450713
CAS No.: 1797844-36-0
M. Wt: 405.9
InChI Key: HTTAZGIRJDKTQL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H20ClN5O2S and its molecular weight is 405.9. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-chlorophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c19-16-4-2-1-3-15(16)13-27(25,26)23-12-14-5-9-24(10-6-14)18-17(11-20)21-7-8-22-18/h1-4,7-8,14,23H,5-6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTAZGIRJDKTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide, commonly referred to as compound 1, is a synthetic organic compound with potential pharmacological applications. Its structure includes a piperidine moiety, which is often associated with various biological activities, including antimicrobial and enzyme inhibition properties. This article reviews the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H20_{20}ClN5_5O2_2S
  • Molecular Weight : 405.9 g/mol
  • CAS Number : 1797844-36-0

The chemical structure of compound 1 includes a chlorophenyl group and a cyanopyrazinyl piperidine, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, compounds containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that compound 1 may possess similar antibacterial properties due to its structural components .

Enzyme Inhibition

The sulfonamide group is known for its role in enzyme inhibition. Specifically, compounds with this moiety have been evaluated for their effectiveness as acetylcholinesterase (AChE) inhibitors and urease inhibitors:

Enzyme TypeInhibition Activity
Acetylcholinesterase (AChE)Strong Inhibition
UreaseStrong Inhibition

Inhibitory activity against AChE suggests potential applications in treating neurodegenerative diseases, while urease inhibition could be beneficial in managing urinary tract infections .

The mechanisms underlying the biological activity of compound 1 can be attributed to its interaction with specific biological targets:

  • Bacterial Membrane Disruption : The presence of the chlorophenyl group may enhance membrane permeability in bacterial cells, leading to cell lysis.
  • Enzyme Binding : The sulfonamide moiety likely interacts with the active sites of enzymes such as AChE and urease, preventing substrate binding and subsequent catalytic activity.

Case Studies

A series of synthesized compounds bearing similar structures have been evaluated for their biological activities:

  • In one study, a derivative of compound 1 was tested for antibacterial efficacy against Salmonella typhi and exhibited an IC50 value indicative of strong antibacterial properties .
  • Another study highlighted the potential of piperidine derivatives in managing glucose levels and insulin sensitivity, suggesting broader therapeutic applications for compounds like 1 .

Q & A

Q. What are the critical structural features of this compound influencing its biological activity?

The compound’s activity is driven by three key moieties:

  • Piperidine core : Provides conformational flexibility for target binding .
  • 3-Cyanopyrazine : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases) .
  • Methanesulfonamide group : Stabilizes hydrogen-bond interactions with polar residues (e.g., Asp/Glu in ATP-binding pockets) .
    Methodological Insight: Use X-ray crystallography or molecular docking to map interactions (e.g., PDB structures of homologous targets).

Q. What synthetic routes are reported for this compound, and which reagents are pivotal for piperidine functionalization?

Key steps include:

Piperidine alkylation : Reaction of 4-(aminomethyl)piperidine with 2-chlorophenylmethanesulfonyl chloride in DMF at 0–5°C .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonamide group?

  • ¹H/¹³C NMR : Confirm sulfonamide NH resonance (δ 8.2–8.5 ppm) and SO₂ carbon (δ 42–45 ppm) .
  • IR Spectroscopy : Detect S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize yields during 3-cyanopyrazine coupling?

  • Catalyst screening : Test Pd(PPh₃)₄ or CuI to accelerate coupling .
  • Solvent optimization : Replace DMF with THF or DMSO to reduce side reactions .
  • Purification : Use preparative HPLC with C18 columns (ACN/H₂O gradient) for >95% purity .

Q. How to resolve contradictions in reported IC₅₀ values across kinase assays?

Discrepancies arise from:

  • Assay conditions : ATP concentration (e.g., 10 μM vs. 100 μM) alters competitive inhibition .
  • Cell lines : Varying expression levels of off-target kinases (e.g., HeLa vs. HEK293) .
    Methodological Solution:

Standardize ATP concentration (e.g., 1 mM).

Use isoform-specific kinase inhibitors (e.g., staurosporine) as controls .

Q. What strategies enable rational design of derivatives with improved metabolic stability?

  • Bioisosteric replacement : Substitute the cyanopyrazine with a 2-aminopyrimidine to reduce CYP3A4-mediated oxidation .
  • Prodrug approach : Introduce a phosphate ester at the sulfonamide NH for enhanced solubility and delayed hydrolysis .
    Data Table: Derivative SAR Analysis
ModificationLogPMetabolic Half-life (hr)
Parent compound2.81.5
2-Aminopyrimidine analog2.14.2
Phosphate prodrug1.38.0 (plasma)

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use 10% DMSO/PEG-400 mixtures to maintain solubility without cytotoxicity .
  • pH adjustment : Prepare stock solutions in pH 7.4 PBS with 0.1% Tween-20 .

Data Contradiction Analysis

Q. Why do conflicting reports exist about its efficacy in apoptosis induction?

Variability stems from:

  • Assay endpoints : Caspase-3 activation (early apoptosis) vs. Annexin V (late apoptosis) .
  • Dose-response : Biphasic effects (pro-survival at <1 μM, pro-apoptotic at >10 μM) observed in Jurkat cells .
    Resolution: Perform time-course experiments with multiple apoptotic markers (e.g., TUNEL, mitochondrial membrane potential) .

Experimental Design Guidance

Q. What controls are essential for validating target specificity in kinase inhibition studies?

  • Negative controls : Use inactive enantiomers or scrambled peptide substrates.
  • Positive controls : Include staurosporine (pan-kinase inhibitor) and target-selective inhibitors (e.g., imatinib for Abl) .

Q. How to design a high-content screening (HCS) workflow for phenotypic profiling?

Cell lines : Use engineered lines with GFP-tagged targets (e.g., NF-κB-GFP).

Dose range : 0.1–50 μM, 24–72 hr exposure .

Endpoints : Measure nuclear translocation (ImageJ), cell viability (CellTiter-Glo), and ROS (DCFDA) .

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